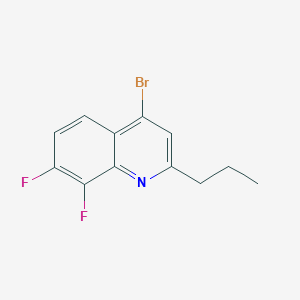

4-Bromo-7,8-difluoro-2-propylquinoline

Description

Significance of the Quinoline (B57606) Nucleus in Chemical Sciences

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical sciences. nih.govmdpi.com This framework is not only of interest from a theoretical and synthetic perspective but is also a recurring motif in a vast array of biologically active compounds. nih.gov The presence of the nitrogen atom imparts specific chemical reactivity and physical properties to the molecule, allowing for a wide range of chemical modifications. The quinoline core is found in numerous natural alkaloids, such as quinine, which has a long history in the treatment of malaria. nih.gov This natural precedent has inspired chemists to explore the synthetic space around the quinoline scaffold, leading to the development of a plethora of derivatives with diverse pharmacological activities. nih.govresearchgate.net

Strategic Importance of Halogenation (Bromine and Fluorine) in Quinoline Derivatives

The introduction of halogen atoms, particularly bromine and fluorine, onto the quinoline scaffold is a powerful strategy for modulating the physicochemical and biological properties of the resulting derivatives. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Bromine substitution, for instance, can enhance the biological activity of a compound and also serves as a versatile synthetic handle. The carbon-bromine bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, providing a gateway to more complex molecular architectures. The presence of a bromine atom at the C4-position of the quinoline ring makes it susceptible to nucleophilic substitution, further expanding its synthetic utility.

Fluorine substitution, especially in the form of multiple fluorine atoms, has become a hallmark of modern drug design. The introduction of fluorine can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence the conformation of the molecule, which can lead to enhanced binding interactions with target proteins. The presence of two fluorine atoms at the C7 and C8 positions, as seen in 7,8-difluoroquinoline (B123522) derivatives, has been explored in the context of developing novel therapeutic agents, including those with antiproliferative properties. nih.gov

Overview of 4-Bromo-7,8-difluoro-2-propylquinoline as a Key Synthetic Intermediate

This compound emerges as a highly functionalized and promising synthetic intermediate. This compound strategically combines the key features of a quinoline nucleus with the modulating effects of bromine and fluorine atoms, along with an alkyl substituent at the 2-position. While specific research on this exact compound is not widely published, its structure suggests significant potential as a building block for the synthesis of more complex molecules with tailored properties.

The bromine atom at the 4-position can be readily displaced or used in cross-coupling reactions. The difluoro substitution at the 7 and 8-positions can enhance the biological half-life and potency of derivative compounds. The propyl group at the 2-position can also influence the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets. The synthesis of 2-alkylquinolines is a well-established area of research, with various methods available for the introduction of alkyl groups at the C2 position of the quinoline ring. For instance, rhodium-catalyzed alkylation of quinolines with alkenes provides a direct route to such derivatives.

The combination of these structural features makes this compound a valuable tool for chemists aiming to develop new materials or therapeutic agents. Its potential applications could span from antimicrobial to anticancer research, drawing parallels from studies on structurally related compounds. For example, various 2-substituted quinoline derivatives have demonstrated significant antimicrobial activity. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrF₂N |

| Molecular Weight | 286.12 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| SMILES | CCC1=NC2=C(C=C(F)C(F)=C2)C=C1Br |

| InChI | InChI=1S/C12H10BrF2N/c1-2-5-8-16-11-7(4-3-6(13)10(11)15)9(14)12(8)16/h3-4H,2,5H2,1H3 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189105-91-6 |

|---|---|

Molecular Formula |

C12H10BrF2N |

Molecular Weight |

286.11 g/mol |

IUPAC Name |

4-bromo-7,8-difluoro-2-propylquinoline |

InChI |

InChI=1S/C12H10BrF2N/c1-2-3-7-6-9(13)8-4-5-10(14)11(15)12(8)16-7/h4-6H,2-3H2,1H3 |

InChI Key |

QJKXXEFNAQIXHM-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=C2C=CC(=C(C2=N1)F)F)Br |

Canonical SMILES |

CCCC1=CC(=C2C=CC(=C(C2=N1)F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 7,8 Difluoro 2 Propylquinoline and Analogues

Established Synthetic Pathways to Halogenated Quinoline (B57606) Cores

The construction of the fundamental quinoline structure can be achieved through several classic named reactions, which can be adapted for the synthesis of halogenated derivatives.

Synthesis of Fluorinated Quinoline Scaffolds

The creation of a quinoline ring bearing fluorine atoms on the benzene (B151609) portion typically begins with a correspondingly substituted aniline (B41778). For the target molecule, 2,3-difluoroaniline (B47769) is a key starting material. The synthesis of 2,3-difluoroaniline can be accomplished through a multi-step process starting from 2,3-dichloronitrobenzene, involving fluorination, reduction of the nitro group, a Schiemann reaction, and finally amination. google.com Another patented method describes the production of 2,3-difluoroaniline from 1,2-dichloro-4,5-difluoro-3-nitrobenzene through catalytic reduction. google.com

Once the appropriately fluorinated aniline is obtained, several classical methods can be employed to construct the quinoline ring.

Gould-Jacobs Reaction: This reaction is a widely used method for preparing quinolines and specifically 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgd-nb.info This method has been successfully applied to the synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids. lookchem.com The general mechanism involves the initial substitution of the alkoxy group by the aniline, followed by a 6-electron cyclization to form the quinoline ring. wikipedia.org The reaction is often carried out at high temperatures, and microwave irradiation has been shown to improve yields and shorten reaction times. ablelab.eu

Friedländer Synthesis: This method provides a direct route to substituted quinolines by the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.org For the synthesis of the target molecule, a 2-amino-3,4-difluorobenzaldehyde (B1381490) would be a required precursor. A domino nitro reduction-Friedländer heterocyclization has been developed to overcome the limited availability of 2-aminobenzaldehyde derivatives, where a 2-nitrobenzaldehyde (B1664092) is reduced in situ. nih.gov

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions to form a substituted quinoline. While a versatile method, it was not the primary focus of the reviewed literature for this specific substitution pattern.

Doebner-von Miller Reaction: This reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.org It is a variation of the Skraup synthesis and allows for the introduction of substituents at the 2- and 4-positions.

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final quinoline product.

Introduction of Bromine Substituents on the Quinoline Ring

The introduction of a bromine atom onto the quinoline ring is typically achieved through electrophilic aromatic substitution. The position of bromination is highly dependent on the electronic nature of the substituents already present on the ring.

For quinolines, the benzene ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. The presence of electron-withdrawing fluorine atoms at the 7 and 8 positions would deactivate the benzene portion of the quinoline ring towards electrophilic substitution.

The regioselectivity of bromination on the quinoline ring can be complex. In the absence of strong directing groups, bromination can lead to a mixture of products. However, specific conditions and reagents can favor certain isomers. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst can provide regioselective bromination. mdpi.com The use of dioxane dibromide under solvent-free conditions has also been reported for highly regioselective ring bromination of aromatic compounds. researchgate.net The bromination of aniline derivatives with copper(II) bromide in ionic liquids has shown high para-selectivity. beilstein-journals.org

In the context of the target molecule, direct bromination of a pre-formed 7,8-difluoroquinoline (B123522) would likely be challenging due to the deactivating effect of the fluorine atoms. Alternative strategies, such as starting with a pre-brominated aniline derivative in a quinoline synthesis, might be more efficient.

Strategies for Propyl Group Installation at the C2 Position

Several methods exist for the introduction of an alkyl group, such as a propyl group, at the C2 position of the quinoline ring.

Minisci Reaction: This radical-based reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles. wikipedia.org The reaction typically involves the generation of an alkyl radical from a carboxylic acid, an alcohol, or an alkylboronic acid, which then adds to the protonated heterocycle. nih.govnih.gov Photoredox catalysis has emerged as a mild and efficient way to conduct Minisci reactions, allowing for the use of a broad range of alkylating agents. nih.govnih.gov

Transition-Metal-Catalyzed C-H Activation: Direct C-H activation provides an atom-economical approach to quinoline functionalization. Rhodium-catalyzed C2 alkylation of quinolines with alkenes has been reported. mdpi.com This method often requires the use of a directing group or proceeds through the N-oxide of the quinoline. mdpi.comrsc.org Palladium-catalyzed C2 alkylation of quinoline N-oxides with ethers has also been developed. mdpi.com

Convergent Synthetic Approaches: Gold-catalyzed cascade reactions of anilines bearing an acetal (B89532) moiety with aryl alkynes have been developed for the convergent synthesis of 2-aryl-substituted quinolines. nih.gov This type of strategy could potentially be adapted for the synthesis of 2-alkyl-substituted quinolines. Divergent synthesis strategies that exploit the dual nature of free radicals have also been reported to produce either 2,3- or 3,4-disubstituted quinolines from a single substrate. organic-chemistry.orgnih.gov

Targeted Synthesis of 4-Bromo-7,8-difluoro-2-propylquinoline

The synthesis of the specifically substituted this compound can be envisioned through either a stepwise or a convergent approach.

Stepwise Halogenation and Alkylation Sequences

A plausible stepwise synthesis would involve the initial construction of the 7,8-difluoroquinoline core, followed by sequential bromination and alkylation.

Route A: Bromination then Alkylation

Formation of 7,8-difluoro-4-hydroxyquinoline: A Gould-Jacobs reaction between 2,3-difluoroaniline and diethyl ethoxymethylenemalonate would yield the corresponding 4-hydroxyquinoline derivative. wikipedia.orglookchem.com

Bromination: The 4-hydroxyquinoline could then be converted to 4-bromo-7,8-difluoroquinoline.

C2-Propylation: The final installation of the propyl group at the C2 position could be achieved via a Minisci reaction using propylboronic acid or through a transition-metal-catalyzed C-H activation/alkylation protocol. nih.govmdpi.com

Route B: Alkylation then Bromination

Formation of 7,8-difluoro-2-propylquinoline: A Friedländer synthesis using 2-amino-3,4-difluorobenzaldehyde and 2-pentanone could directly install the propyl group at the C2 position. wikipedia.org Alternatively, a Combes synthesis with 2,3-difluoroaniline and a suitable β-diketone could be employed.

Bromination: Subsequent bromination of the 7,8-difluoro-2-propylquinoline intermediate would be directed by the existing substituents. The electron-donating nature of the propyl group at C2 might influence the regioselectivity of the bromination.

Convergent Synthetic Approaches

Convergent strategies aim to combine larger, pre-functionalized fragments in the later stages of the synthesis, which can be more efficient for complex molecules.

A potential convergent approach could involve the reaction of a pre-formed, functionalized aniline with a suitable coupling partner that already contains the propyl group and the necessary functionality to form the quinoline ring. For example, a modified Friedländer or Combes synthesis using a more complex ketone or diketone could be explored. The development of novel cascade or domino reactions that allow for the one-pot construction of such polysubstituted quinolines is an active area of research. organic-chemistry.orgnih.govrsc.org

Asymmetric Synthesis Approaches for Quinoline Derivatives

The generation of chiral quinoline derivatives is a significant endeavor in synthetic chemistry, driven by the stereospecific requirements of many biologically active molecules. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds, where one enantiomer is favored over the other.

Chiral Catalysis in Quinoline Functionalization

Chiral catalysis is a powerful tool for introducing stereocenters into quinoline structures with high enantioselectivity. This is often achieved by employing a small amount of a chiral catalyst to control the stereochemical outcome of the reaction. These catalysts, which can be metal complexes or purely organic molecules, create a chiral environment that directs the approach of the reactants. youtube.com

One notable approach involves the use of chiral Lewis acid catalysts. For instance, a titanium(IV) complex ligated with (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane has been utilized to promote asymmetric inverse-electron-demand Diels-Alder reactions. nih.govacs.orgresearchgate.net This method facilitates the synthesis of asymmetric tetrahydroquinoline derivatives with moderate yields and, in some cases, high enantioselectivity. nih.govacs.org The presence of molecular sieves has been observed to enhance the enantiomeric excess in these reactions. acs.org

Ruthenium-based catalysts have also proven effective. Chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes have been successfully used in the asymmetric hydrogenation of a wide array of quinoline derivatives. acs.orgacs.org This method yields 1,2,3,4-tetrahydroquinolines with excellent enantioselectivity (up to >99% ee) and high conversions. acs.orgacs.org The versatility of this catalytic system allows for the hydrogenation of various substituted quinolines, including those with alkyl, aryl, and functionalized groups at the 2-position. acs.orgacs.org Mechanistic studies suggest that the enantioselectivity arises from a CH/π attraction between the catalyst's η6-arene ligand and the quinoline's fused phenyl ring within the transition state. acs.org

The functionalization of the quinoline ring at specific positions (regioselectivity) through C-H activation, guided by a metal catalyst, is another key area of research. nih.gov While not always asymmetric, these methods provide the foundation for developing chiral variants. For example, palladium-catalyzed C2 arylation of quinoline N-oxides has been achieved using aryl bromides. nih.gov

| Catalyst Type | Reaction | Substrate Scope | Key Features |

| Chiral Ti(IV) Complex | Inverse-electron-demand Diels-Alder | Electron-rich dienophiles and electron-poor dienes | Moderate yields, high enantioselectivity at times. nih.govacs.org |

| Chiral Cationic Ru(II) Complex | Asymmetric Hydrogenation | 2-Alkyl, 2-aryl, 2-functionalized quinolines | Up to >99% ee, applicable to gram-scale synthesis. acs.orgacs.org |

| Chiral Lithium Phosphate/Ir photocatalyst | Photoredox Minisci-type addition | Quinolines and alkyl radicals | High yields and excellent optical purity. rsc.orgrsc.org |

Enantioselective Strategies for Quinolines

Enantioselective strategies encompass a broader range of methods beyond a single catalytic step, often involving multi-step sequences or the use of chiral auxiliaries. These strategies are crucial for synthesizing complex molecules with multiple stereocenters. nih.gov

A prominent strategy is the enantioselective alkynylation of quinolones. The use of copper bis(oxazoline) catalysis has enabled the alkynylation of 4-siloxyquinolinium triflates to produce dihydroquinoline products with up to 96% enantiomeric excess. nih.gov This protocol is robust, featuring low catalyst loading and a broad substrate scope, tolerating both electron-withdrawing and -donating groups on the quinolone ring. acs.org

Another innovative approach combines chiral phosphoric acid catalysis with photoredox catalysis. This dual catalytic system has been used for the enantioselective synthesis of 2-alkyl-3-(N-indolyl)quinolines, which possess both axial and central chirality. rsc.orgrsc.org The reaction proceeds under mild conditions, yielding the desired products in high yields and with high to excellent optical purity. rsc.orgrsc.org This method represents the first highly enantioselective synthesis of 3-(N-indolyl)quinoline atropisomers. rsc.org

Intramolecular strategies, such as the aza-Michael reactions of unprotected amines, have been developed to produce dihydroquinolones enantioselectively using organic catalysts like phosphoric acid derivatives and thioureas. nih.govacs.org Intermolecular approaches often rely on the conjugate addition of organometallic reagents to 4-quinolones. nih.govacs.org

The asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts provides a direct route to enantiomerically enriched tetrahydroquinolines. acs.orgacs.org This method has been applied to the synthesis of biologically active compounds, demonstrating its practical utility. acs.org

| Strategy | Catalytic System | Product Type | Enantioselectivity |

| Enantioselective Alkynylation | Copper bis(oxazoline) | Dihydroquinolines | Up to 96% ee. nih.gov |

| Photoredox Minisci-type Addition | Chiral Lithium Phosphate / Ir photocatalyst | 2-alkyl-3-(N-indolyl)quinolines | High to excellent ee. rsc.orgrsc.org |

| Asymmetric Hydrogenation | Chiral Cationic Ru(II) complexes | 1,2,3,4-Tetrahydroquinolines | Up to >99% ee. acs.orgacs.org |

Novel and Green Chemistry Protocols for Quinoline Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of quinolines. researchgate.netnih.gov This shift is driven by economic and environmental concerns associated with traditional synthetic methods, which often involve harsh conditions, hazardous reagents, and multiple steps. nih.gov

Novel and green approaches to quinoline synthesis often emphasize one-pot reactions, the use of environmentally benign solvents and catalysts, and energy-efficient reaction conditions. researchgate.netacs.org The use of nanocatalysts has emerged as a superior alternative, offering high efficiency and recyclability. acs.orgnih.gov For example, a nanocatalyst was used for the Friedlander synthesis of quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones in ethanol (B145695) at 60°C, achieving good to excellent yields. nih.gov

Green catalysts such as p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix researchgate.netarene, and even catalyst-free techniques have been employed. researchgate.net The use of greener solvents like ethanol and water further contributes to the eco-friendliness of these synthetic routes. researchgate.net Formic acid has also been highlighted as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

Recent advancements include the use of microwave and ultrasound irradiation to accelerate reactions and improve yields, further aligning with green chemistry principles. nih.gov Biocatalysis, utilizing enzymes for quinoline synthesis, represents a frontier in green chemistry, offering high selectivity and mild reaction conditions. ijpsjournal.com

| Green Chemistry Approach | Catalyst/Condition | Key Advantages |

| Nanocatalysis | Various nanocatalysts | High efficiency, recyclability, milder conditions. acs.orgnih.gov |

| Benign Catalysts | p-TSA, formic acid, etc. | Reduced waste, milder reaction conditions. researchgate.netijpsjournal.com |

| Alternative Energy Sources | Microwave, Ultrasound | Faster reactions, improved yields. nih.gov |

| Biocatalysis | Enzymes | High selectivity, environmentally friendly. ijpsjournal.com |

The continuous development of these synthetic methodologies not only provides more efficient and sustainable routes to known quinoline derivatives but also opens up possibilities for the creation of novel analogues with unique properties.

Reactivity and Chemical Transformations of 4 Bromo 7,8 Difluoro 2 Propylquinoline

Influence of Halogen Substituents (Bromine and Fluorine) on Quinoline (B57606) Reactivity

Halogens play a pivotal role in directing the reactivity of the quinoline scaffold. The distinct electronic properties of fluorine and bromine—their electronegativity and ability to act as leaving groups—render 4-bromo-7,8-difluoro-2-propylquinoline a versatile substrate for synthetic chemistry.

Electron-Withdrawing Effects of Fluorine on the Aromatic System

Fluorine is the most electronegative element, and its incorporation into an aromatic ring profoundly alters the molecule's electronic landscape. tandfonline.com The two fluorine atoms at the C7 and C8 positions of the quinoline ring exert a powerful electron-withdrawing effect through the sigma (σ) bonds, a phenomenon known as the inductive effect. tandfonline.comnih.gov This effect reduces the electron density of the benzene (B151609) portion of the quinoline system.

While fluorine is a strong σ-acceptor, it also acts as a weak pi (π) donor through its lone pairs of electrons (a mesomeric effect). echemi.comresearchgate.net However, the inductive effect of fluorine is generally dominant over its donating effect. This net electron withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. Furthermore, the presence of fluorine can lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. nih.gov The strong electron-withdrawing nature of fluorine can also decrease the basicity of the quinoline nitrogen, which can influence its interaction with catalysts and reagents. tandfonline.com

Reactivity of the Bromine Atom at C4

The bromine atom at the C4 position is the primary site of reactivity for functionalization via cross-coupling reactions. The C4 position of the quinoline ring is inherently electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine (B92270) ring. researchgate.net This inherent electronic deficiency, coupled with the additional inductive pull from the C7 and C8 fluorine atoms, makes the C4-Br bond a prime target for oxidative addition to low-valent transition metal catalysts, particularly palladium(0). nih.gov This step is the initiation for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of the C-Br bond is greater than that of a C-Cl bond but typically less than a C-I bond in these catalytic cycles. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Bromine Position

The bromine atom at the C4 position enables a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. These reactions are cornerstones of modern organic synthesis due to their efficiency, functional group tolerance, and reliability in forming new carbon-carbon and carbon-alkynyl bonds. nih.govrsc.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester. libretexts.org For this compound, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction proceeds via a catalytic cycle involving the oxidative addition of the C4-Br bond to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts, bases, and solvents can be employed, with the choice depending on the specific substrates. mdpi.commdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Base | Solvent | Boron Reagent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ / K₃PO₄ | Toluene, 1,4-Dioxane, THF/Water | Arylboronic acid | mdpi.commdpi.combeilstein-journals.org |

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | Arylboronic acid pinacol (B44631) ester | mdpi.com |

| CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | Alkyl/Arylboronic esters | nih.gov |

Sonogashira Coupling for C-Alkynyl Bond Formation

The Sonogashira coupling reaction is an effective method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction would enable the synthesis of 4-alkynyl-7,8-difluoro-2-propylquinolines. The standard Sonogashira protocol utilizes a dual catalytic system of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N). organic-chemistry.org The catalytic cycle involves the palladium-mediated activation of the C4-Br bond and a copper acetylide intermediate formed from the terminal alkyne. libretexts.org Copper-free versions of the reaction have also been developed. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene, THF | beilstein-journals.orgresearchgate.net |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | wikipedia.org |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | None (Copper-Free) | Cs₂CO₃ | Dioxane | organic-chemistry.org |

Heck, Stille, Negishi, and Hiyama Coupling Reactions

Beyond the Suzuki and Sonogashira reactions, several other palladium-catalyzed cross-couplings can be employed to functionalize the C4 position.

Heck Reaction : This reaction couples the C4-Br bond with an alkene in the presence of a base to form a new C-C bond, resulting in a 4-vinyl-substituted quinoline. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, migratory insertion of the alkene, and a β-hydride elimination step. libretexts.org The use of additives like tetrabutylammonium (B224687) bromide (TBAB) can sometimes improve yields and prevent side reactions. beilstein-journals.org

Stille Coupling : The Stille reaction involves the coupling of the C4-Br bond with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. However, a significant drawback is the toxicity of the tin-based reagents and byproducts. organic-chemistry.org The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. wikipedia.org

Negishi Coupling : This reaction utilizes organozinc reagents to couple with the C4-Br bond. wikipedia.org The Negishi coupling is powerful for forming C(sp²)-C(sp³), C(sp²)-C(sp²), and other carbon-carbon bonds. wikipedia.orgnih.gov Organozinc reagents are more reactive than organoborons and organosilanes but are also sensitive to air and moisture, requiring anhydrous reaction conditions. nih.gov

Hiyama Coupling : The Hiyama coupling employs an organosilicon compound (organosilane) as the coupling partner. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to form a hypervalent silicon species that can undergo transmetalation. organic-chemistry.org This method is attractive due to the low toxicity and stability of organosilane reagents. nih.gov

Table 3: Overview of Other Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Features | Reference |

|---|---|---|---|

| Heck | Alkene | Forms C-C bonds with alkenes. | wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane (R-SnR'₃) | High functional group tolerance; toxic reagents. | organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc (R-ZnX) | High reactivity; moisture sensitive. | wikipedia.orgnih.gov |

| Hiyama | Organosilane (R-SiR'₃) | Requires activator (e.g., F⁻); low toxicity. | wikipedia.orgorganic-chemistry.org |

Scope and Limitations of Cross-Coupling with 4-Bromoquinolines

The bromine atom at the C4 position of the quinoline ring is a key site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is widely utilized due to its mild reaction conditions, tolerance of a broad range of functional groups, and the use of environmentally benign and easily removable inorganic by-products. researchgate.net

However, the application of these reactions to 4-bromoquinolines is not without limitations. The regioselectivity of the coupling can be a significant challenge in polyhalogenated systems. In palladium-catalyzed reactions, the oxidative addition of the metal to the C-X bond is often the selectivity-determining step. baranlab.org While the general reactivity trend for halides is I > Br > Cl, the electronic and steric environment of the quinoline ring plays a crucial role. For quinolines, cross-coupling reactions tend to favor the 2-position over the 4-position. baranlab.org Therefore, in a molecule like this compound, the C4-Br bond is the primary site for typical cross-coupling, but careful optimization of reaction conditions (catalyst, ligand, base, and solvent) is necessary to ensure high selectivity and yield.

Limitations of cross-coupling reactions with bromoquinolines include:

Reactivity of the Halide : Aryl bromides are generally less reactive than the corresponding iodides, sometimes requiring higher temperatures or more active catalysts, which can lead to side reactions. researchgate.net Conversely, they are more reactive than chlorides, which often necessitate specialized, highly active catalyst systems. researchgate.net

Steric Hindrance : Substituents near the bromine atom can impede the approach of the bulky catalyst complex, slowing down or preventing the reaction. In the subject compound, the propyl group at C2 and the fluorine at C8 are relatively distant, but bulky coupling partners could still face steric challenges.

Competing Reaction Pathways : In addition to the desired cross-coupling, side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the organometallic reagent can occur, reducing the yield of the desired product.

Functional Group Tolerance : While many cross-coupling reactions have broad functional group tolerance, certain groups can interfere. For instance, free carboxylic acids have been shown to inhibit some palladium-catalyzed couplings. researchgate.net The fluorine substituents on this compound are generally stable under typical cross-coupling conditions.

Table 1: Overview of Common Cross-Coupling Reactions Applicable to 4-Bromoquinolines

| Reaction Name | Coupling Partner | Catalyst (Typical) | Key Features & Limitations |

| Suzuki-Miyaura | Boronic acids / esters | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | High functional group tolerance; mild conditions; boronic acids can be unstable. nih.gov |

| Stille | Organostannanes | Pd(PPh₃)₄ | Tolerant of many functional groups; stoichiometric toxic tin by-products are a major drawback. |

| Heck | Alkenes | Pd(OAc)₂, PdCl₂ | Forms C-C double bonds; regioselectivity can be an issue. |

| Sonogashira | Terminal alkynes | Pd/Cu co-catalysis (e.g., PdCl₂(PPh₃)₂, CuI) | Efficient C-C triple bond formation; sensitive to oxygen (requires inert atmosphere). |

| Buchwald-Hartwig | Amines, alcohols, thiols | Pd complexes with specialized phosphine (B1218219) ligands | Forms C-N, C-O, or C-S bonds; requires specific, often expensive, ligands. |

| Negishi | Organozinc reagents | Pd or Ni catalysts | High reactivity and functional group tolerance; organozinc reagents are moisture-sensitive. |

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions (C7, C8)

The presence of two strongly electron-withdrawing fluorine atoms at the C7 and C8 positions activates the benzene ring of the quinoline system towards nucleophilic aromatic substitution (SNAr). This provides a powerful method for introducing a variety of functional groups at these positions.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the fluorine-bearing carbon atoms, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring. The presence of strong electron-withdrawing groups, such as fluorine, is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. researchgate.net

In the case of 7,8-difluoroquinolines, several factors influence the regioselectivity of the nucleophilic attack between the C7 and C8 positions:

Electronic Effects : Both fluorine atoms strongly activate the ring. The position that can better stabilize the negative charge of the Meisenheimer complex will be preferentially attacked. This is influenced by the electronic nature of the rest of the quinoline ring system.

Steric Hindrance : The peri-interaction between a substituent at C8 and the nitrogen-containing ring can create steric hindrance. However, for an incoming nucleophile, the C8 position might be slightly more sterically accessible than the C7 position, which is flanked by the C8-fluorine and the fused pyridine ring.

Leaving Group Ability : Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity facilitates the initial nucleophilic attack, which is typically the rate-determining step.

For unsymmetrical difluorinated systems, predicting the precise regioselectivity can be complex and is often determined empirically. Computational methods, such as calculating the Fukui index at the reacting centers, can provide a rationale for observed experimental outcomes. researchgate.net In many polyfluoroaromatic systems, substitution often occurs at the position para to an activating group, though the fused ring system of quinoline complicates simple predictions. researchgate.net

The activated 7,8-difluoro positions can react with a wide array of nucleophiles, allowing for extensive derivatization of the quinoline core. The choice of nucleophile dictates the functional group that is introduced. Generally, soft nucleophiles are highly effective in SNAr reactions. Common classes of nucleophiles include:

Oxygen Nucleophiles : Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to introduce ether and aryloxy moieties, respectively. Hydroxide (B78521) ions (OH⁻) can lead to the formation of hydroxyquinolines.

Nitrogen Nucleophiles : Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) are effective nucleophiles for synthesizing amino-quinolines.

Sulfur Nucleophiles : Thiolates (RS⁻) and thiophenoxides (ArS⁻) react readily to form thioethers.

Carbon Nucleophiles : While less common for SNAr on fluoroarenes, highly stabilized carbanions derived from active methylene (B1212753) compounds or organometallic reagents can sometimes be employed.

Table 2: Potential Nucleophiles for SNAr Derivatization of the 7,8-Difluoroquinoline (B123522) Core

| Nucleophile Class | Example Reagent | Resulting Functional Group |

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH₃) |

| Sodium phenoxide (NaOPh) | Phenoxy (-OPh) | |

| Potassium hydroxide (KOH) | Hydroxyl (-OH) | |

| Nitrogen | Ammonia (NH₃) | Amino (-NH₂) |

| Piperidine | Piperidinyl | |

| Aniline (B41778) (PhNH₂) | Anilino (-NHPh) | |

| Sulfur | Sodium thiomethoxide (NaSMe) | Methylthio (-SMe) |

| Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

C-H Activation and Functionalization Strategies

Direct functionalization of C-H bonds represents an atom- and step-economical approach to modifying the quinoline scaffold. acs.org Transition metal catalysis is a primary tool for achieving site-selective C-H activation, enabling the introduction of new functional groups without pre-installed handles like halides. mdpi.comnih.gov

The functionalization of quinolines via C-H activation can be directed to various positions, largely depending on the catalyst and the presence of directing groups. mdpi.comacs.org While the C2 position is often the most electronically favored for functionalization due to the influence of the ring nitrogen, other positions can be targeted. acs.org

C8 Functionalization : The quinoline nitrogen itself can act as a directing group to facilitate C-H activation at the C8 position, forming a stable five-membered metallacyclic intermediate. acs.org This strategy has been employed for various transformations, including arylation, alkylation, and amination. The use of quinoline N-oxides is another common strategy, where the N-oxide moiety directs functionalization to the C8 position. acs.org

C5 Functionalization : With an appropriate directing group installed at the C8 position (e.g., an amide), remote C-H activation at the C5 position becomes possible. nus.edu.sg

For a substrate like this compound, the existing substituents would heavily influence the feasibility and outcome of C-H activation reactions. The electronic effects of the fluorine and bromine atoms would alter the reactivity of the various C-H bonds (at C3, C5, and C6).

Table 3: Examples of Site-Selective C-H Functionalization of the Quinoline Ring

| Target Position | Catalyst System (Metal/Ligand) | Directing Group | Type of Functionalization |

| C2 | Rh/PCy₃ | None (Inherent reactivity) | Alkylation |

| C8 | Pd(OAc)₂ | Quinoline N-oxide | Arylation, Alkenylation |

| C8 | Ir(I) complexes | Quinoline Nitrogen | Borylation |

| C5 | Cu(II) catalysts | 8-Amino/Amide | Sulfonylation, Halogenation nus.edu.sg |

| C4 | Rh(III) complexes | N-Phenoxyacetamide at C8 | Annulation |

Recent advancements have enabled the highly regioselective halogenation of remote, geometrically inaccessible C-H bonds on the quinoline ring. A notable example is the metal-free halogenation of the C5 position in 8-substituted quinolines. nih.govrsc.orgresearchgate.net This transformation can be achieved under mild, room-temperature conditions using inexpensive and atom-economical reagents like trihaloisocyanuric acid. nih.govrsc.org The reaction exhibits excellent functional group tolerance and proceeds with high regioselectivity, providing exclusive C5-halogenated products in good to excellent yields. researchgate.net

Alternatively, a copper-catalyzed approach has been developed for the remote C-H activation and subsequent functionalization of the C5 position of 8-aminoquinoline (B160924) derivatives. nus.edu.sg This method can be used to install various groups, including halogens (bromo, iodo), through a proposed radical cross-coupling mechanism. nus.edu.sg

The relevance of these remote C-H halogenation strategies to this compound is significant in the broader context of synthetic strategy. While the target compound is already halogenated, these methods highlight the differentiated reactivity of the quinoline C-H bonds. They provide a pathway for synthesizing poly-halogenated quinolines or other complex derivatives from simpler precursors. For example, one could envision applying a C5-halogenation to a 7,8-difluoro-2-propyl-8-aminoquinoline precursor before modifying the amino group and introducing the C4-bromo substituent, showcasing the modularity these modern synthetic methods provide.

Other Derivatization Reactions and Functional Group Transformations

Beyond the well-established coupling reactions, the synthetic utility of this compound is expanded through various other derivatization and functional group transformation reactions. These transformations can target the reactive C4-bromo substituent, the quinoline ring itself, or the 2-propyl side chain, offering pathways to a diverse array of novel quinoline derivatives. Key reaction classes include nucleophilic aromatic substitution (SNAr), reductive dehalogenation, and side-chain oxidation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline ring, amplified by the presence of the fluorine atoms, makes the C4 position susceptible to nucleophilic aromatic substitution. The bromine atom can be displaced by a variety of nucleophiles, a common strategy for introducing new functional groups.

For instance, the reaction of halo-quinolines with nitrogen-based nucleophiles like hydrazine (B178648) hydrate (B1144303) can yield hydrazinylquinolines. While specific studies on this compound are not extensively documented, the formation of related compounds such as (5-bromo-8-fluoro-2-propylquinolin-4-yl)hydrazine from the corresponding 4-bromo precursor highlights this reactivity pathway. These reactions typically proceed by heating the halo-quinoline with the nucleophile in a suitable solvent. unizin.org The resulting hydrazinyl derivatives can serve as versatile intermediates for constructing fused heterocyclic systems. For example, 4-hydrazinylquinolin-2(1H)-ones have been shown to undergo autoxidation and dimerization to form complex pyridazino[4,3-c:5,6-c′]diquinoline structures. nih.gov

Similarly, amination reactions can be performed. The reaction of 4-bromoquinolines with various amines, often in the presence of a base, can lead to the corresponding 4-aminoquinoline (B48711) derivatives. These reactions are foundational in medicinal chemistry for the synthesis of bioactive molecules. nih.gov The general principle of SNAr suggests that the C4-bromo group in this compound would be reactive towards a range of amine nucleophiles. scribd.comrsc.orgnih.gov

Reductive Dehalogenation

The bromine atom at the C4 position can be selectively removed through reductive dehalogenation. Catalytic hydrogenation is a common and effective method for this transformation. Using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source, the C-Br bond can be cleaved to yield the corresponding 7,8-difluoro-2-propylquinoline. libretexts.org This reaction is particularly useful when the bromo group is employed as a temporary directing group during synthesis and needs to be removed in a later step. The reaction conditions are generally mild and can tolerate a variety of other functional groups. libretexts.org

Oxidation of the Alkyl Side Chain

The 2-propyl group on the quinoline ring is also amenable to chemical transformation, most notably through oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the alkyl side chain at the benzylic position. unizin.orglibretexts.org This reaction typically converts the alkyl group into a carboxylic acid. In the case of this compound, this would lead to the formation of 4-bromo-7,8-difluoroquinoline-2-carboxylic acid. The presence of a hydrogen atom on the carbon directly attached to the quinoline ring (the benzylic carbon) is a prerequisite for this oxidation to occur. libretexts.org This transformation provides a route to quinoline-2-carboxylic acid derivatives, which are important scaffolds in various fields of chemistry. Enzymatic oxidation methods have also been explored for the site-selective oxidation of quinoline derivatives, offering a greener alternative to traditional chemical oxidants. nih.gov

The following table summarizes these potential derivatization reactions based on established chemical principles for related compounds.

| Reaction Type | Reactant | Reagents and Conditions | Product | Citation |

| Nucleophilic Substitution | This compound | Hydrazine hydrate, heat | 4-Hydrazinyl-7,8-difluoro-2-propylquinoline | unizin.orgnih.gov |

| Nucleophilic Substitution | This compound | Amine (e.g., R-NH₂) | 4-(Alkylamino/Arylamino)-7,8-difluoro-2-propylquinoline | nih.gov |

| Reductive Dehalogenation | This compound | H₂, Pd/C | 7,8-Difluoro-2-propylquinoline | libretexts.org |

| Side-Chain Oxidation | This compound | KMnO₄, heat | 4-Bromo-7,8-difluoroquinoline-2-carboxylic acid | unizin.orglibretexts.org |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to predicting the behavior of 4-Bromo-7,8-difluoro-2-propylquinoline. These methods allow for the detailed examination of its molecular geometry, orbital energies, and charge distribution, which are key determinants of its chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are instrumental in predicting its reactivity and the selectivity of its reactions. researchgate.net Calculations typically involve optimizing the molecule's geometry and then determining various electronic parameters. tci-thaijo.org

Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com For halogenated quinolines, the locations of these orbitals can predict the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing effects of the fluorine atoms at positions 7 and 8, combined with the properties of the bromine atom at position 4, significantly influence the electron density distribution across the quinoline (B57606) ring system. nih.gov

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of reactivity. scielo.org.mx These parameters help in understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Quantum Chemical Descriptors for this compound Note: The following data is illustrative, based on typical values for similar halogenated aromatic compounds, and serves to demonstrate the type of information generated from DFT studies.

| Descriptor | Value (Illustrative) | Implication for Reactivity |

| EHOMO | -6.85 eV | Indicates electron-donating capability. |

| ELUMO | -1.75 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.10 eV | Suggests high kinetic stability and lower reactivity. mdpi.com |

| Ionization Potential (I) | 6.85 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.75 eV | Energy released when an electron is added. |

| Global Hardness (η) | 2.55 eV | Measures resistance to change in electron distribution. mdpi.com |

| Electronegativity (χ) | 4.30 eV | Indicates the power to attract electrons. scielo.org.mx |

| Electrophilicity Index (ω) | 3.62 eV | Quantifies the electrophilic nature of the molecule. |

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping potential reaction pathways and identifying the associated transition states. researchgate.net For a functionalized quinoline like this compound, theoretical calculations can predict the outcomes of reactions such as nucleophilic aromatic substitution, cross-coupling reactions, or further functionalization. mdpi.com

By modeling the interaction of the quinoline with various reagents, researchers can calculate the energy profiles of different potential reaction coordinates. The process involves locating the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction path, and its structure and energy determine the reaction's activation energy and, therefore, its rate. scilit.com

Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed to locate transition structures without an initial guess, requiring only the reactant and product structures as input. gaussian.com DFT calculations are often used to verify these pathways, ensuring they are energetically favorable. nih.gov For example, in dearomative photocycloaddition reactions involving quinoline derivatives, DFT calculations have been used to explain regioselectivity by analyzing the spin population at different carbon atoms in the excited state. acs.orgacs.org Such analyses could predict whether a reaction on the this compound ring is more likely to occur at the C5 or C6 position, for instance.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a compound's chemical structure with its reactivity. nih.gov These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression analysis to find a mathematical equation that links these descriptors to an experimentally measured property, such as reaction rate or equilibrium constant. chemrxiv.orgtubitak.gov.tr

For a class of compounds including this compound, a QSRR study would involve calculating a wide array of descriptors. researchgate.net These descriptors fall into several categories:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric/Geometrical: Molecular volume, surface area, specific conformational angles.

Topological: Indices that describe molecular branching and connectivity.

Physicochemical: LogP (lipophilicity), molar refractivity. mdpi.com

Once calculated, these descriptors are used to build a model. For instance, QSRR has been successfully applied to predict the chromatographic retention behavior of quinolone derivatives, which is related to their intermolecular interactions. nih.gov A hypothetical QSRR model for the reactivity of substituted quinolines in a specific reaction might reveal that reactivity is positively correlated with the LUMO energy and negatively correlated with a steric descriptor for the substituent at the C2 position.

Table 2: Example Molecular Descriptors for a QSRR Study of Substituted Quinolines Note: This table is illustrative and shows the types of descriptors used in QSRR modeling.

| Compound | Reactivity (log k) | ELUMO (eV) | Molecular Volume (ų) | LogP |

| Derivative 1 | -2.5 | -1.65 | 210.5 | 4.1 |

| Derivative 2 | -2.1 | -1.70 | 225.3 | 4.5 |

| This compound | (Predicted) | -1.75 | 235.8 | 4.9 |

| Derivative 3 | -3.0 | -1.50 | 205.1 | 3.8 |

Such models provide valuable predictive power, allowing for the estimation of reactivity for new, unsynthesized compounds and helping to guide the design of molecules with desired properties. nih.gov

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for delineating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 4-Bromo-7,8-difluoro-2-propylquinoline, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

1H, 13C, and 19F NMR for Structural Elucidation

The ¹H NMR spectrum of this compound would provide initial insights into the number and connectivity of protons. The propyl group would be expected to show characteristic multiplets for its CH₂, CH₂, and CH₃ groups. The aromatic region would display signals corresponding to the protons on the quinoline (B57606) core, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and bromine substituents.

The ¹³C NMR spectrum would complement the ¹H data by identifying all unique carbon environments. The presence of fluorine atoms would lead to characteristic C-F couplings, which are invaluable for assigning the fluorinated carbons and their neighbors.

Given the two fluorine atoms at the C7 and C8 positions, ¹⁹F NMR spectroscopy would be particularly informative. This technique would not only confirm the presence of fluorine but also provide information about their chemical environment and potential through-space or through-bond couplings to each other and to nearby protons.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To definitively connect the protons and carbons, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity within the propyl chain and identifying adjacent protons on the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the propyl group to the quinoline core at the C2 position and in confirming the relative positions of the substituents on the aromatic ring.

A hypothetical table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Propyl-CH₂ | Triplet | ~35-45 | C2, Propyl-CH₂ |

| Propyl-CH₂ | Sextet | ~20-30 | Propyl-CH₃, Propyl-CH₂ |

| Propyl-CH₃ | Triplet | ~10-15 | Propyl-CH₂ |

| H3 | Singlet | ~120-130 | C2, C4, C4a |

| H5 | Doublet of doublets | ~125-135 | C4, C6, C8a |

| H6 | Doublet of doublets | ~120-130 | C5, C7, C8 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This precise measurement allows for the calculation of the elemental formula, confirming the presence of bromine, fluorine, carbon, hydrogen, and nitrogen in the correct proportions. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule. Expected fragmentation patterns for this compound might include the loss of the propyl group, elimination of bromine, and characteristic cleavages of the quinoline ring system.

X-Ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound in the solid state. Furthermore, it would reveal intermolecular interactions, such as stacking or hydrogen bonding, which govern the crystal packing. A successful crystallographic analysis would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

| Parameter | Expected Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | Dependent on crystal packing |

| Intermolecular Interactions | Potential π-π stacking, halogen bonding |

Applications in Advanced Organic Synthesis and Chemical Biology Research

4-Bromo-7,8-difluoro-2-propylquinoline as a Versatile Synthetic Building Block

The strategic placement of bromo, difluoro, and propyl substituents on the quinoline (B57606) core endows "this compound" with a unique combination of reactivity and physical properties, making it a valuable precursor in the synthesis of more complex molecules.

Precursor in the Construction of Complex Molecular Architectures

The functionalization of the quinoline moiety at various positions is a key strategy for developing novel compounds with diverse pharmacological activities. frontiersin.org The presence of a bromine atom at the 4-position of "this compound" offers a reactive handle for a variety of cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the assembly of intricate molecular frameworks. researchgate.net

The synthesis of functionalized quinoline derivatives often involves multi-step sequences, and the use of pre-functionalized building blocks like "this compound" can streamline these processes. nih.gov The difluoro substitution at the 7 and 8-positions can influence the electronic properties of the quinoline ring, potentially enhancing the reactivity of the bromo group or modulating the biological activity of the final product. The 2-propyl group further adds to the structural diversity and lipophilicity of the molecule.

Utility in the Generation of Diverse Chemical Libraries

The concept of privileged structures, of which quinoline is a prime example, is central to modern drug discovery. usc.edu These scaffolds provide a foundation for the creation of chemical libraries containing a multitude of related compounds with varying biological activities. "this compound" is an ideal starting material for such libraries due to its potential for diversification.

The bromo substituent can be readily transformed into a wide range of other functional groups through reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. This enables the systematic variation of substituents at the 4-position, allowing for the exploration of the structure-activity relationship (SAR) of the resulting compounds. The quinoline core itself is a well-understood and druggable scaffold, making it a reliable platform for designing new therapeutic agents. usc.edu

Evaluation as a Ligand or Scaffold in Catalytic Systems

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property has led to the extensive investigation of quinoline derivatives as ligands in transition metal catalysis.

Development and Investigation of Quinoline-Based Ligands in Transition Metal Catalysis

Quinoline-based ligands have found widespread use in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov The development of chiral quinoline-derived ligands has been particularly significant in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. acs.orgacs.org

Contributions to Chemical Biology Probes and Methodologies

The unique photophysical properties and biological activities of quinoline derivatives make them attractive scaffolds for the development of chemical biology probes and research tools.

Exploration of Quinoline Scaffolds for Research Tool Development

Quinoline-based fluorescent probes are powerful tools for imaging and sensing in biological systems. nih.gov The modular nature of the quinoline scaffold allows for the rational design of probes with specific photophysical properties and targeting capabilities. nih.gov By modifying the substituents on the quinoline ring, researchers can tune the fluorescence emission, quantum yield, and sensitivity of the probe to its environment.

The inherent biological activities of many quinoline derivatives also make them valuable starting points for the development of new research tools. eurekaselect.com While direct applications of "this compound" in this area have not been reported, the general principles of quinoline scaffold utility suggest its potential. The bromo group could be used to attach the quinoline core to other molecules, such as affinity tags or reactive groups, to create sophisticated chemical probes for studying biological processes.

Role in Understanding Structure-Reactivity Relationships within Chemical Biology Contexts

Following a comprehensive review of available scientific literature, it has been determined that there are currently no specific research findings detailing the role of this compound in the context of understanding structure-reactivity relationships within chemical biology. Searches of scholarly databases and chemical literature did not yield studies that have utilized this specific compound for such investigations.

While the structural motifs of this compound—namely the quinoline core, the bromo substituent, and the difluoro substitution pattern—are of significant interest in medicinal chemistry and chemical biology, research connecting this particular molecule to structure-reactivity studies in a biological context has not been published. General chemical principles suggest that the electronic and steric properties of these functional groups could be leveraged to probe biological systems. For instance, the bromine atom at the 4-position is known to influence the reactivity of the quinoline ring system, potentially allowing for covalent interactions or serving as a handle for further chemical modification. evitachem.com However, without specific studies on this compound, any discussion of its role remains speculative.

Consequently, the creation of detailed research findings or data tables on this topic is not possible at this time. Further research would be required to elucidate the specific applications of this compound in this area.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-7,8-difluoro-2-propylquinoline?

- Methodological Answer : A multi-step approach is recommended, starting with 2-propylquinoline as the core. Fluorination at positions 7 and 8 can be achieved via electrophilic substitution using a fluorinating agent (e.g., Selectfluor®) under controlled pH and temperature . Bromination at position 4 is best performed using N-bromosuccinimide (NBS) in a radical-initiated reaction to ensure regioselectivity . Critical parameters include reaction time (monitored via TLC) and stoichiometric control of halogenating agents. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structure using H/F NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98% threshold) .

- NMR Spectroscopy : H NMR (CDCl₃) for propyl chain integration and F NMR to confirm fluorine substitution patterns .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic pattern matching for bromine .

- Elemental Analysis : Confirm C, H, N, Br, and F percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictory reactivity data arising from substituent effects be resolved?

- Methodological Answer : Substituent effects (e.g., electron-withdrawing fluorine vs. electron-donating propyl groups) can alter reaction kinetics and regioselectivity. To resolve contradictions:

- Computational Modeling : Perform density functional theory (DFT) calculations to map electronic effects on the quinoline ring. Focus on Fukui indices to predict reactive sites .

- Comparative Studies : Synthesize analogs (e.g., 4-Bromo-7,8-dichloro-2-propylquinoline) to isolate substituent contributions. Monitor reaction pathways via in situ IR spectroscopy .

- Kinetic Isotope Effects (KIEs) : Use deuterated substrates to probe mechanistic pathways in cross-coupling reactions .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Directed C-H Activation : Use palladium catalysts with bidentate ligands (e.g., 8-aminoquinoline) to direct functionalization to the 3-position, leveraging bromine as a transient directing group .

- Temperature Control : Lower temperatures (−20°C) favor kinetic control in Suzuki-Miyaura couplings, while higher temperatures (80°C) promote thermodynamic products .

- Protecting Groups : Temporarily protect the propyl chain with tert-butyldimethylsilyl (TBS) groups to reduce steric hindrance during fluorination .

Q. How to design experiments evaluating biological activity against resistant pathogens?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (ciprofloxacin) and assess synergy with β-lactam antibiotics .

- Target Identification : Use thermal shift assays (TSA) to study binding to bacterial topoisomerase IV. Confirm via X-ray crystallography if co-crystals are obtainable .

- Resistance Profiling : Serial passage experiments under sub-MIC conditions to monitor resistance development. Genotype resistant strains via whole-genome sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.